2,2-Dimethylpyrrolidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

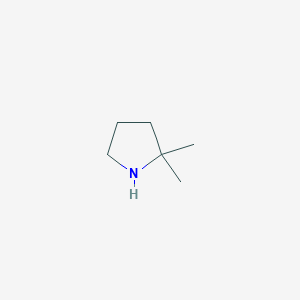

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHODFIDDEBEGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328878 | |

| Record name | 2,2-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35018-15-6 | |

| Record name | 2,2-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 2,2-Dimethylpyrrolidine

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its conformational rigidity, combined with its ability to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in the design of bioactive molecules. Within this class, 2,2-disubstituted pyrrolidines present a unique structural motif, incorporating a quaternary stereocenter that can impart novel pharmacological properties and enhance metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of a foundational member of this family, this compound, with a focus on its relevance to researchers in drug discovery and development.

Core Physicochemical and Spectroscopic Properties

This compound is a saturated heterocyclic compound. The gem-dimethyl substitution at the C2 position sterically hinders the adjacent nitrogen atom, influencing its reactivity and physicochemical properties compared to the parent pyrrolidine.

Physical and Chemical Identity

A summary of the key identifiers and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 35018-15-6 | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Formula | C6H13N | PubChem[3], Sigma-Aldrich[5] |

| Molecular Weight | 99.17 g/mol | PubChem[3], Sigma-Aldrich[5] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| InChIKey | PHODFIDDEBEGCS-UHFFFAOYSA-N | PubChem[3], NIST[6] |

| SMILES | CC1(CCCN1)C | PubChem[3] |

| Kovats Retention Index | 746 (Standard non-polar column) | NIST[6][7] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its characterization. While specific experimental values can vary with solvent and instrumentation, the expected profile is as follows.

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -CH₃ (singlet, 6H) | ~1.1 ppm |

| -CH₂- (multiplet, 2H, C3) | ~1.6 ppm | |

| -CH₂- (multiplet, 2H, C4) | ~1.7 ppm | |

| -CH₂- (multiplet, 2H, C5) | ~2.8 ppm | |

| -NH- (broad singlet, 1H) | Variable, ~1.5-2.5 ppm | |

| ¹³C NMR | -C (CH₃)₂ (quaternary, C2) | ~55-60 ppm |

| -CH₃ (primary) | ~25-30 ppm | |

| -C H₂- (secondary, C3) | ~20-25 ppm | |

| -C H₂- (secondary, C4) | ~35-40 ppm | |

| -C H₂- (secondary, C5) | ~45-50 ppm | |

| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ (broad) |

| C-H stretch (sp³) | 2850-2960 cm⁻¹ | |

| C-N stretch | 1000-1250 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 99 |

| Base Peak (M-CH₃)⁺ | m/z = 84 |

Synthesis of 2,2-Disubstituted Pyrrolidines

The construction of the 2,2-disubstituted pyrrolidine core, particularly in an enantioselective manner, is a significant challenge in synthetic chemistry. Such methods are crucial for accessing novel chemical entities for pharmaceutical development.[1] A state-of-the-art approach involves a catalytic, enantioselective method featuring an asymmetric allylic alkylation to set the key quaternary stereocenter, followed by a stereoretentive ring contraction.[1][8]

Synthetic Strategy Overview

The workflow leverages a palladium-catalyzed decarboxylative asymmetric allylic alkylation of a piperidine-2,6-dione precursor to install the quaternary center with high enantiomeric excess. Subsequent functional group manipulations and a thermal "Spino" ring contraction deliver the desired carbamate-protected 2,2-disubstituted pyrrolidine.[1]

Detailed Experimental Protocol: Asymmetric Allylic Alkylation

This protocol is adapted from the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione, a key intermediate.[1]

Objective: To stereoselectively install a quaternary center at the C3 position of a piperidine-2,6-dione precursor.

Causality: The choice of a palladium catalyst combined with a chiral phosphinooxazoline (PHOX) ligand is critical.[1] This system generates a chiral pocket around the active site, directing the nucleophilic attack of the enolate to one face of the allylic intermediate, thus ensuring high enantioselectivity.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glove box, add Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and (S)-(CF₃)₃-t-BuPHOX ligand (0.03 equiv) to an oven-dried vial. Add tert-Butyl methyl ether (TBME) as the solvent and stir for 30 minutes to allow for catalyst pre-formation.

-

Reaction Setup: Dissolve the imide precursor (1.0 equiv) in TBME and add it to the catalyst mixture.

-

Reaction Execution: Stir the reaction mixture at 65 °C for approximately 66 hours. The elevated temperature is necessary to drive the decarboxylation and subsequent alkylation.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired enantioenriched product.[1]

Self-Validation: The success of the reaction is validated by determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity

The chemical behavior of this compound is dominated by the lone pair of electrons on the secondary amine nitrogen. It functions as a potent N-nucleophile and a Brønsted-Lowry base.[9]

Nucleophilicity

The nitrogen atom readily attacks electrophilic centers. The gem-dimethyl groups at the C2 position provide significant steric hindrance, which can modulate its reactivity profile compared to less substituted pyrrolidines. This steric bulk can be exploited to favor specific reaction pathways or to enhance the stability of the resulting products.

Common reactions include:

-

N-Alkylation: Reaction with alkyl halides to form N-alkyl-2,2-dimethylpyrrolidines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl amides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The principles of using related pyrrolidine derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis are rooted in this fundamental nucleophilicity.[10] The auxiliary is first attached to a carbonyl compound to form a hydrazone, which then directs the stereoselective alkylation or addition reaction.[10]

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a validated pharmacophore, and the introduction of a 2,2-dimethyl substitution pattern offers a strategy to explore new chemical space and improve drug-like properties.

As a Bioactive Scaffold

Derivatives of pyrrolidine are being actively investigated as potent enzyme inhibitors. For instance, novel, optically active pyrrolidine derivatives have been synthesized and identified as potent inhibitors of the autotaxin (ATX) enzyme.[11] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory diseases and cancer.[11] In one study, a pyrrolidine-based boronic acid derivative was found to be a highly potent inhibitor with an IC₅₀ value of 35 nM.[11]

Role in Medicinal Chemistry Programs

The this compound motif can be incorporated into a drug discovery pipeline as a building block to generate libraries of novel compounds for screening. Its defined three-dimensional structure is of great interest to medicinal chemists seeking to improve properties such as potency, selectivity, and metabolic stability.[1]

Conclusion

This compound represents more than just a simple heterocyclic amine; it is a valuable building block with significant potential in modern synthetic and medicinal chemistry. Its distinct physicochemical properties, governed by the C2 gem-dimethyl substitution, offer unique steric and electronic characteristics. Advanced synthetic methodologies now provide access to enantioenriched 2,2-disubstituted pyrrolidines, opening the door to the development of novel chiral drugs and complex molecular architectures. As researchers continue to explore the vast chemical space of nitrogen heterocycles, the insights and protocols detailed in this guide will serve as a valuable resource for harnessing the full potential of the this compound scaffold.

References

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]

- 7. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]

- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mayr's Database Of Reactivity Parameters: Moleculethis compound [cup.uni-muenchen.de]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylpyrrolidine

Introduction: The Significance of the 2,2-Dimethylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds.[1] Among its many derivatives, this compound stands out due to the gem-dimethyl substitution at the C2 position. This structural feature imparts unique conformational constraints and steric properties, making it a valuable building block in the design of novel therapeutics and chiral ligands.[2] The gem-dimethyl group can enhance metabolic stability and influence binding affinity by locking the pyrrolidine ring in specific conformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the reduction of a pre-formed five-membered ring precursor and the cyclization of an acyclic precursor. This guide will focus on the most practical and well-documented methods within these categories.

Method 1: Reduction of 5,5-Dimethyl-2-pyrrolidone

One of the most direct and high-yielding methods for the preparation of this compound is the reduction of the corresponding lactam, 5,5-dimethyl-2-pyrrolidone. This approach is advantageous due to the relative accessibility of the lactam precursor.

Synthesis of the Lactam Precursor: 5,5-Dimethyl-2-pyrrolidone

The synthesis of 5,5-dimethyl-2-pyrrolidone can be achieved through several pathways, with the intramolecular cyclization of 4-amino-4-methylpentanoic acid being a common and efficient method.

-

Step 1: Synthesis of 4-amino-4-methylpentanoic acid. This can be prepared from commercially available starting materials. One common route involves the Strecker synthesis from 4-oxopentanoic acid (levulinic acid). Alternatively, enzymatic reductive amination of levulinic acid has been shown to produce (R)-4-aminopentanoic acid with high enantiomeric excess.[3]

-

Step 2: Cyclization to 5,5-dimethyl-2-pyrrolidone. Heating 4-amino-4-methylpentanoic acid, often with azeotropic removal of water, induces intramolecular amide formation to yield the desired lactam.

Another potential, though less direct, route to the lactam is via a Beckmann rearrangement of 2,2-dimethylcyclopentanone oxime. The Beckmann rearrangement is a classic method for converting oximes to amides, and in the case of cyclic ketoximes, it results in ring expansion to a lactam.[4][5][6][7][8]

Reduction of 5,5-Dimethyl-2-pyrrolidone to this compound

The reduction of the amide functionality in 5,5-dimethyl-2-pyrrolidone to the corresponding amine is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 5,5-Dimethyl-2-pyrrolidone with LiAlH₄ [9]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with lithium aluminum hydride (1.0 mole) and dry tetrahydrofuran (THF, 400 mL).

-

Reaction Initiation: The mixture is stirred and heated to reflux for 15 minutes to ensure the dissolution of the LiAlH₄.

-

Addition of Lactam: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole) in dry THF (200 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux without external heating.

-

Reflux: After the addition is complete, the reaction mixture is heated at reflux with stirring for 8 hours.

-

Workup: The flask is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous potassium carbonate.

-

Purification: The THF is removed by distillation. The crude this compound is then purified by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | 5,5-Dimethyl-2-pyrrolidone | [9] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [9] |

| Solvent | Tetrahydrofuran (THF) | [9] |

| Reaction Time | 8 hours | [9] |

| Yield | 68-75% | [9] |

Method 2: Reductive Cyclization of 4-Nitro-4-methylpentanal

This method involves the construction of the pyrrolidine ring from an acyclic precursor through an intramolecular reductive amination. The key intermediate is 4-nitro-4-methylpentanal, which upon reduction of the nitro group to an amine, spontaneously cyclizes with the aldehyde to form an imine (5,5-dimethyl-1-pyrroline), which is then further reduced to this compound.

Synthesis of the Precursor: 4-Nitro-4-methylpentanal

The synthesis of 4-nitro-4-methylpentanal can be achieved via a Michael addition of 2-nitropropane to an acrolein equivalent.

-

Step 1: Michael Addition. 2-Nitropropane is reacted with a suitable Michael acceptor, such as acrolein or a protected form of acrolein, in the presence of a base to form the carbon-carbon bond. A procedure for a similar reaction to form a pentanoate ester, which is then reduced to the aldehyde, has been described.[10]

Reductive Cyclization and In Situ Reduction

The conversion of 4-nitro-4-methylpentanal to this compound is a one-pot process involving two key transformations: the reduction of the nitro group to a primary amine and the subsequent intramolecular reductive amination.

Experimental Protocol: Reductive Cyclization and Reduction

Hypothetical Two-Step Protocol:

-

Reductive Cyclization to Imine:

-

Reaction: 4-Nitro-4-methylpentanal is dissolved in a suitable solvent (e.g., ethanol). A reducing agent selective for the nitro group, such as iron powder in acetic acid or catalytic hydrogenation over a specific catalyst, is used. The reaction is monitored for the consumption of the starting material and the formation of the intermediate imine, 5,5-dimethyl-1-pyrroline.

-

-

Reduction of Imine to Pyrrolidine:

-

Reaction: Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) is added to the reaction mixture to reduce the imine to this compound.[12][13][14] Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) would also effect this transformation.[15][16][17]

-

Workup and Purification: Standard aqueous workup, extraction, drying, and distillation would be used to isolate the final product.

-

| Parameter | Proposed Reagents/Conditions | Rationale/Reference |

| Starting Material | 4-Nitro-4-methylpentanal | Precursor for intramolecular cyclization[11] |

| Nitro Reduction | Fe/AcOH or H₂/Catalyst | Standard methods for nitro group reduction |

| Imine Reduction | NaBH₄ or H₂/Pd/C | Common and effective for imine reduction[12][15][16] |

| Solvent | Ethanol or similar protic solvent | Suitable for both reduction steps |

| Overall Strategy | One-pot or two-step reductive amination | A well-established method for cyclic amine synthesis[18][19][20][21] |

Alternative and Emerging Methods

While the two methods detailed above represent the most common and practical approaches, other strategies for the synthesis of the this compound core are being explored, particularly for the synthesis of enantioenriched derivatives.

-

Asymmetric Allylic Alkylation and Ring Contraction: This elegant method allows for the synthesis of chiral 2,2-disubstituted pyrrolidines. It involves an initial asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a series of transformations leading to a ring contraction to form the pyrrolidine ring.[4]

Conclusion

The synthesis of this compound is accessible through well-established synthetic methodologies. The reduction of 5,5-dimethyl-2-pyrrolidone with powerful hydrides like LiAlH₄ offers a direct and high-yielding route from a readily prepared lactam. Alternatively, the intramolecular reductive amination of 4-nitro-4-methylpentanal provides a convergent approach that builds the heterocyclic ring from an acyclic precursor. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The methods outlined in this guide provide a solid foundation for the preparation of this valuable synthetic building block.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 12. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]

- 13. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. m.youtube.com [m.youtube.com]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. organicreactions.org [organicreactions.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethylpyrrolidine (CAS: 35018-15-6)

Introduction: The Strategic Value of Steric Hindrance in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to a combination of favorable physicochemical properties, including basicity, hydrophilicity, and a rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1] Within this vital class of saturated nitrogen heterocycles, 2,2-dimethylpyrrolidine emerges as a building block of significant strategic importance.

The defining feature of this molecule is the gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom. This structural motif imparts a profound influence on the molecule's steric and electronic properties. The two methyl groups create significant steric bulk, which can be leveraged by medicinal chemists to enhance metabolic stability, modulate binding affinity to biological targets, and direct the stereochemical outcome of synthetic transformations.[2] This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals, covering its synthesis, reactivity, spectroscopic characterization, and its application as a strategic building block in pharmaceutical design.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's fundamental properties and handling requirements is a prerequisite for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 35018-15-6 | PubChem[3] |

| Molecular Formula | C₆H₁₃N | PubChem[3] |

| Molecular Weight | 99.17 g/mol | PubChem[3] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| Boiling Point | 107.4 °C at 760 mmHg | MOLBASE |

| Density | 0.805 g/cm³ | MOLBASE |

| Flash Point | 5.5 °C | MOLBASE |

Safety and Handling: this compound is classified as harmful if swallowed and is an irritant.[3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reduction of 5,5-dimethyl-2-pyrrolidone. The following protocol is adapted from a well-established procedure in Organic Syntheses, a testament to its robustness and reproducibility.

Reaction Scheme:

Caption: Reduction of 5,5-dimethyl-2-pyrrolidone.

Step-by-Step Experimental Protocol:

Materials:

-

5,5-dimethyl-2-pyrrolidone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

6N Hydrochloric acid (HCl)

-

12N Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diethyl ether

Procedure:

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, place pulverized lithium aluminum hydride (1.0 mole equivalent) and anhydrous tetrahydrofuran. Stir the mixture and heat to reflux for approximately 15 minutes to facilitate the dissolution of the LiAlH₄.

-

Addition of Starting Material: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in anhydrous tetrahydrofuran is added slowly through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent from the heat of the reaction.

-

Reaction: Once the addition is complete and the initial exothermic reaction subsides, the mixture is heated at a gentle reflux for 8 hours with continuous stirring.

-

Workup:

-

After cooling the reaction mixture, it is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether.

-

-

Isolation and Purification:

-

The combined organic filtrates are dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation to yield the final product.

-

Causality and Trustworthiness: The use of lithium aluminum hydride is a classic and powerful method for the reduction of amides to amines. The stepwise workup procedure is a validated method for safely handling the pyrophoric nature of LiAlH₄ and ensuring the clean separation of the product from the inorganic byproducts. The final purification by distillation ensures a high purity of the final compound.

Spectroscopic Characterization

Accurate structural confirmation is paramount in synthetic chemistry. The following tables summarize the expected spectroscopic data for this compound, which are essential for its identification and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -NH | ~1.5 (broad) | Singlet | 1H |

| -CH₂- (C4) | ~1.6 | Multiplet | 2H |

| -CH₂- (C3) | ~1.7 | Multiplet | 2H |

| -CH₂- (C5) | ~2.8 | Triplet | 2H |

| -CH₃ (C2) | ~1.1 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| -CH₃ (C2) | ~28 |

| -CH₂- (C4) | ~25 |

| -CH₂- (C3) | ~39 |

| -CH₂- (C5) | ~50 |

| Quaternary C (C2) | ~58 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 99 | Molecular Ion (M⁺) |

| 84 | [M - CH₃]⁺ (Loss of a methyl group) |

The base peak is typically observed at m/z 84, resulting from the loss of a methyl radical, which leads to a stable iminium ion.

Reactivity and Application in Drug Development

The gem-dimethyl group at the C2 position is the primary driver of this compound's unique reactivity and utility in drug discovery.

Caption: Key attributes and applications of this compound.

Key Mechanistic Insights:

-

Steric Shielding: The two methyl groups effectively shield one face of the pyrrolidine ring. In reactions where the pyrrolidine nitrogen acts as a nucleophile or a base, this steric hindrance can direct the approach of electrophiles or substrates, leading to high levels of diastereoselectivity. This is a foundational principle in asymmetric synthesis.

-

Increased Basicity: The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atom, making this compound more basic than its parent pyrrolidine.[2] This enhanced basicity can be advantageous in reactions where it is used as a non-nucleophilic base or as a ligand for metal catalysts.

-

Metabolic Stability: In a drug development context, the gem-dimethyl group can block sites of metabolic oxidation. The C2 position of a pyrrolidine ring is often susceptible to enzymatic hydroxylation. By introducing two methyl groups, this metabolic pathway is sterically hindered, which can lead to an improved pharmacokinetic profile of the final drug molecule.

Application as a Synthetic Building Block:

While not as ubiquitously cited as simpler pyrrolidines, this compound is a valuable intermediate for constructing complex, sterically demanding scaffolds. Its utility has been demonstrated in the synthesis of novel heterocyclic systems, including those designed as renin inhibitors .[4][5] Renin is a key enzyme in the renin-angiotensin system, and its inhibition is a therapeutic strategy for hypertension. The design of potent and selective renin inhibitors often requires the creation of complex, non-peptidic molecules that can fit into the enzyme's active site. The rigid, sterically defined nature of the this compound scaffold makes it an attractive starting point for the synthesis of such molecules.

Conclusion

This compound (CAS: 35018-15-6) is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its inherent steric hindrance and modulated basicity provide a unique set of properties that can be exploited to achieve metabolic stability, control stereochemistry, and access novel chemical space. The robust and well-documented synthesis, coupled with a clear spectroscopic profile, makes it a reliable and valuable building block. For researchers and professionals in drug development, understanding the causality behind the experimental utility of this compound can unlock new avenues for the design and synthesis of next-generation therapeutics.

References

- 1. This compound | 35018-15-6 | Benchchem [benchchem.com]

- 2. CAS 35018-15-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of nonpeptide peptidomimetic inhibitors of renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

physical properties of 2,2-Dimethylpyrrolidine

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No: 35018-15-6), a heterocyclic amine of growing interest in synthetic chemistry and drug development. Recognizing the current scarcity of experimentally-derived data in public literature, this document serves a dual purpose: to consolidate all known molecular and spectroscopic identifiers and to provide authoritative, field-proven experimental protocols for the precise determination of its core physical characteristics. By focusing on the causality behind experimental choices, this guide empowers researchers to confidently characterize this compound in the laboratory, ensuring data integrity and reproducibility. We present detailed, step-by-step methodologies for determining boiling point, density, refractive index, and solubility, transforming a data gap into a practical opportunity for rigorous scientific inquiry.

Introduction to this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] As a substituted pyrrolidine, this compound represents a valuable chiral building block. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the compound's reactivity, conformational preference, and its interactions within biological systems. This unique structural feature makes it an attractive starting material for the synthesis of novel chemical entities.

Molecular Structure and Identification

The unambiguous identification of this compound is the foundational step for any research endeavor. Its structure consists of a five-membered saturated ring containing one nitrogen atom, with two methyl groups attached to the carbon atom adjacent to the nitrogen.

Caption: Molecular structure of this compound.

Accurate identification relies on a combination of its chemical formula and unique identifiers, as summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 35018-15-6 | PubChem |

| Molecular Formula | C₆H₁₃N | PubChem |

| Molecular Weight | 99.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC1(CCCN1)C | PubChem |

| InChI | InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | PubChem |

| InChIKey | PHODFIDDEBEGCS-UHFFFAOYSA-N | PubChem |

Known and Predicted Physical Properties

A thorough literature review reveals a notable absence of experimentally verified data for the primary physical properties of this compound. This section addresses this data gap by discussing its expected state, spectroscopic fingerprint, and provides estimations for its core properties based on structural analogues.

State of Matter and Appearance

There are conflicting reports regarding the physical state of this compound. Some commercial suppliers list it as a solid, while others describe it as a liquid.[2] Structurally similar compounds, such as 2-methylpyrrolidine and 2,5-dimethylpyrrolidine, are liquids at room temperature.[3] It is plausible that this compound is a low-melting solid or a liquid, often appearing as a colorless to pale yellow substance with a characteristic amine odor.[4]

Spectroscopic Profile

While quantitative physical data is scarce, the identity of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the two methyl groups, the three methylene (CH₂) groups on the pyrrolidine ring, and the N-H proton. ¹³C NMR will show signals for the quaternary carbon, the three methylene carbons, and the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 99, corresponding to its molecular weight.

Core Physical Properties: A Data Gap Analysis

As of this writing, key physical properties such as boiling point, density, and refractive index for this compound are not consistently reported in major chemical databases.[5] To provide a functional baseline for researchers, the following table includes estimated values derived from structurally related isomers. These values must be considered provisional and require experimental verification.

| Physical Property | Estimated Value | Basis for Estimation / Notes |

| Boiling Point | ~100-110 °C | Based on isomers like 2,5-dimethylpyrrolidine (105-106 °C) and 2-methylpyrrolidine (98-100 °C).[3] The gem-dimethyl group may slightly alter intermolecular forces. |

| Density | ~0.81-0.84 g/mL at 25 °C | Based on isomers like 2,5-dimethylpyrrolidine (0.81 g/mL) and 2-methylpyrrolidine (0.834 g/mL).[3] |

| Refractive Index (n²⁰/D) | ~1.43-1.44 | Based on 2-methylpyrrolidine (1.435-1.437).[3] |

| Solubility | Soluble in organic solvents; moderately soluble in water.[4] | The polar N-H group allows for hydrogen bonding with water, while the hydrocarbon backbone ensures solubility in common organic solvents.[4][6] |

Authoritative Experimental Protocols for Physical Property Determination

Given the data gap, the ability to experimentally determine these physical properties is paramount. The following section provides a trusted workflow and detailed protocols for the comprehensive characterization of a research sample of this compound.

Caption: Workflow for the physical characterization of this compound.

Protocol for Boiling Point Determination (Micro Method)

For valuable research compounds available in small quantities, a micro-boiling point determination is the preferred method as it is accurate and sample-sparing. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Caption: Diagram of a micro-boiling point determination setup.

Methodology:

-

Preparation: Place approximately 0.5 mL of this compound into a small test tube or sample tube.

-

Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the capillary tube into the sample tube with the open end down.

-

Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating block or an oil bath. Heat the apparatus gradually, approximately 2-3 °C per minute.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as trapped air and then the sample's vapor expand.

-

Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure inside the capillary has exceeded the atmospheric pressure.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this moment, the vapor pressure of the substance is equal to the atmospheric pressure.

Protocol for Density Measurement

Density is a fundamental property defined as mass per unit volume. Its measurement requires precise determination of both quantities and is temperature-dependent.

Methodology:

-

Equipment: Use a calibrated analytical balance and a graduated cylinder or, for higher precision, a pycnometer.

-

Mass Measurement: Carefully weigh a clean, dry 10 mL graduated cylinder on the analytical balance and record its mass (m₁).

-

Volume Measurement: Add approximately 5-10 mL of this compound to the graduated cylinder. Record the exact volume (V) by reading the bottom of the meniscus.

-

Combined Mass: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).

-

Temperature: Measure and record the temperature (T) of the liquid, as density varies with temperature.

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V

-

Reporting: Report the density in g/mL along with the temperature at which it was measured (e.g., ρ = X.XXX g/mL at 25 °C). For high accuracy, repeat the measurement three times and report the average.

Protocol for Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying a pure liquid and assessing its purity.

Methodology:

-

Instrument: Use a calibrated Abbe refractometer.

-

Temperature Control: Ensure the refractometer's prisms are at a constant, known temperature (typically 20.0 °C) using a circulating water bath.

-

Sample Application: Place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) immediately after the measurement.

-

Reporting: Report the refractive index with the temperature and the wavelength of light used (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line at 589 nm).

Protocol for Assessing Solubility

A qualitative assessment of solubility in a range of solvents provides valuable information for its use in reactions and formulations.

Methodology:

-

Solvent Selection: Prepare a set of test tubes or vials with 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane, diethyl ether).

-

Sample Addition: To each tube, add this compound dropwise (approximately 0.1 mL), while agitating or vortexing.

-

Observation: Observe if the sample dissolves completely to form a clear, homogeneous solution. Note if the solution is cloudy, forms a separate layer, or remains undissolved.

-

Classification:

-

Soluble/Miscible: Forms a clear, homogeneous solution.

-

Partially Soluble: The solution is cloudy or a significant amount dissolves but some remains undissolved.

-

Insoluble: The sample does not dissolve and remains as a separate phase.

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data, the compound and its hydrochloride salt present several hazards.

-

Hazards: Harmful if swallowed. The hydrochloride salt is reported to cause severe skin burns and eye damage.[7] As a secondary amine, it should be treated as corrosive and an irritant.

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry place.[2] A recommended storage temperature is between 2-8 °C.[2]

Conclusion

This compound is a structurally distinct heterocyclic amine with clear potential as a building block in chemical synthesis. While there is a significant gap in the publicly available, experimentally-determined physical property data for this compound, its identity can be rigorously confirmed through standard spectroscopic methods. This guide provides a robust framework for researchers, detailing authoritative protocols for the experimental determination of its boiling point, density, refractive index, and solubility. By adhering to these methodologies, scientists and drug development professionals can generate reliable, high-quality data, ensuring the integrity of their research and paving the way for the successful application of this versatile molecule.

References

- 1. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 35018-15-6: this compound | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. This compound Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Pyrrolidine Scaffold: From Nature's Blueprint to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from potent alkaloids to the fundamental amino acid proline, has long signaled its biological significance.[3][4] This guide provides a comprehensive exploration of the discovery and history of substituted pyrrolidines, charting their journey from natural isolates to synthetically versatile building blocks that have given rise to numerous blockbuster drugs. We will delve into the evolution of synthetic methodologies, from classical ring-closing strategies to the advent of powerful asymmetric techniques, and examine the profound impact of this unassuming heterocycle on the landscape of modern pharmacology. This analysis is grounded in the causality behind experimental choices and is supported by detailed protocols and mechanistic insights to provide a robust resource for professionals in the field of drug development.

The Genesis of a Privileged Scaffold: Pyrrolidines in the Natural World

The story of the pyrrolidine ring begins not in a laboratory, but in the intricate biosynthetic pathways of plants and microorganisms. Nature's selection of this scaffold in a multitude of biologically active molecules provided the initial impetus for its scientific investigation.

Proline: The Fundamental Chiral Precursor

At the heart of pyrrolidine chemistry lies L-proline, a unique proteinogenic amino acid where the amine nitrogen is incorporated into the five-membered ring.[5][6] First synthesized in 1900 by Richard Martin Willstätter and isolated from casein a year later by Hermann Emil Fischer, proline's rigid, conformationally constrained structure is crucial to the tertiary structure of proteins, particularly collagen.[7][8] Its chirality and ready availability have established it as an invaluable starting material—a "chiral synthon"—for the synthesis of a vast number of complex natural products and pharmaceuticals.[9]

A Rich Heritage of Alkaloids

Beyond proline, the pyrrolidine motif is a defining feature of numerous alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects.[3][4] Early examples that captured the attention of chemists include:

-

Nicotine: One of the most well-known pyrrolidine alkaloids, found in the tobacco plant. Its deceptively simple structure belies a complex pharmacology that has been the subject of intense study for over a century.

-

Hygrine and Cuscohygrine: Found in coca leaves alongside cocaine, these simpler pyrrolidine alkaloids were among the first to be structurally elucidated, providing early insights into the chemistry of this ring system.[3]

-

Pyrrolizidine Alkaloids: This extensive family of alkaloids, characterized by a fused pyrrolidine ring system, is found in numerous plant species.[10][11] While often associated with toxicity, their unique structures have inspired synthetic chemists and have been investigated for their potential pharmacological properties.[10]

The isolation and structural elucidation of these and other natural products throughout the 19th and early 20th centuries laid the groundwork for understanding the chemical properties and biological potential of the substituted pyrrolidine core.

The Art of the Ring: Evolution of Synthetic Methodologies

The journey from recognizing the importance of the pyrrolidine scaffold to being able to construct it with precision and control is a story of evolving chemical ingenuity. Early methods often required harsh conditions, but the demand for stereochemically defined pyrrolidines in drug development has driven the innovation of highly sophisticated and elegant synthetic strategies.[12]

Classical Approaches to Ring Construction

While the Paal-Knorr synthesis, first reported independently in 1884 by Carl Paal and Ludwig Knorr, is primarily known for producing pyrroles (the aromatic counterpart), its underlying principle of condensing a 1,4-dicarbonyl compound with a primary amine is a foundational concept in five-membered heterocycle synthesis.[13][14][15] The reaction mechanism involves the formation of a hemiaminal followed by intramolecular cyclization and dehydration.[12] The subsequent reduction of the resulting pyrrole or related intermediates provides a pathway to substituted pyrrolidines.

// Reactants diketone [label="1,4-Dicarbonyl\nCompound"]; amine [label="Primary Amine\n(R'-NH2)"];

// Intermediates hemiaminal [label="Hemiaminal\nIntermediate"]; cyclic_intermediate [label="Cyclic Intermediate"];

// Product pyrrole [label="Substituted\nPyrrole"]; pyrrolidine [label="Substituted\nPyrrolidine"];

// Reaction Flow diketone -> hemiaminal [label="+ R'-NH2"]; amine -> hemiaminal; hemiaminal -> cyclic_intermediate [label="Intramolecular\nCyclization"]; cyclic_intermediate -> pyrrole [label="- H2O\n(Dehydration)"]; pyrrole -> pyrrolidine [label="Reduction"]; } "Caption: Generalized pathway from a 1,4-dicarbonyl to a substituted pyrrolidine."

A more direct route to the pyrrolidine ring involves the reductive amination of 1,4-dicarbonyl compounds. This "one-pot" approach combines the initial condensation of the amine with the dicarbonyl to form an enamine or iminium ion, which is then reduced in situ to the saturated pyrrolidine ring.

Protocol: Classical Reductive Amination for Pyrrolidine Synthesis

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the primary amine (1.1 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Dawn of Modern Synthesis: 1,3-Dipolar Cycloaddition

A paradigm shift in pyrrolidine synthesis arrived with the extensive work of Rolf Huisgen on 1,3-dipolar cycloadditions in the 1960s.[16] This powerful reaction class allows for the construction of the five-membered ring in a single, often highly stereocontrolled, step.[16][17] The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide with a dipolarophile (typically an alkene).[16]

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or via the thermal or photochemical ring-opening of aziridines.[18] The concerted [3+2] cycloaddition of the ylide with an alkene rapidly builds molecular complexity, creating up to four new stereocenters in one step.[19]

The true power of this methodology was unleashed with the development of catalytic, asymmetric variants. By employing chiral Lewis acid catalysts (often based on copper, silver, or zinc), chemists can now control the facial selectivity of the cycloaddition, affording highly enantioenriched substituted pyrrolidines.[19][20][21] This has been a transformative technology for medicinal chemistry, enabling the synthesis of specific stereoisomers for biological evaluation.[17]

The Pyrrolidine Scaffold in Modern Drug Design

The structural and physicochemical properties of the pyrrolidine ring make it an exceptionally attractive component of drug molecules.[2][22] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[22] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, and provides a convenient handle for further chemical modification.

The impact of substituted pyrrolidines is evident across a wide range of therapeutic areas. Below is a table summarizing key examples of FDA-approved drugs that feature this critical scaffold.[4][23]

| Drug Name (Brand Name) | Therapeutic Area | Role of the Pyrrolidine Ring |

| Captopril (Capoten) | Antihypertensive | The proline-derived core is essential for binding to the angiotensin-converting enzyme (ACE). |

| Enalapril (Vasotec) | Antihypertensive | A second-generation ACE inhibitor building upon the captopril scaffold.[4] |

| Vildagliptin (Galvus) | Antidiabetic | A key component of this dipeptidyl peptidase-4 (DPP-4) inhibitor. |

| Rolipram | Anti-inflammatory | A selective phosphodiesterase-4 (PDE4) inhibitor.[4] |

| Aniracetam | Nootropic | A pyrrolidinone-containing drug investigated for cognitive enhancement.[4] |

| Clindamycin | Antibiotic | A lincosamide antibiotic where the pyrrolidine is part of a larger, complex structure.[4] |

| Asunaprevir | Antiviral | A hepatitis C virus (HCV) NS3/4A protease inhibitor.[3] |

Case Study: The Development of ACE Inhibitors

The story of captopril is a landmark in rational drug design and highlights the pivotal role of the pyrrolidine scaffold. In the 1970s, researchers at Squibb (now Bristol Myers Squibb) sought to develop an orally active inhibitor of angiotensin-converting enzyme (ACE) for the treatment of hypertension. Their starting point was a peptide isolated from the venom of the Brazilian pit viper. A critical insight was to replace a portion of the peptide with a simple proline moiety, which mimicked the C-terminal dipeptide of the natural substrate. This led to the discovery of captopril, the first-in-class ACE inhibitor, which was approved by the FDA in 1980. The success of captopril, with its proline-derived core, spurred the development of a whole class of "pril" drugs, many of which retain the essential pyrrolidine feature.[4]

Future Directions and Conclusion

The history of substituted pyrrolidines is a testament to the powerful interplay between natural product chemistry, synthetic innovation, and medicinal chemistry. From its origins as a recurring motif in alkaloids, the pyrrolidine ring has become a cornerstone of modern drug discovery, driven by the development of increasingly sophisticated synthetic methods.[4][22] The advent of catalytic asymmetric C-H functionalization and other late-stage diversification techniques is now opening up new avenues for creating novel pyrrolidine analogues with unprecedented structural diversity.[24][25] As our understanding of complex biological systems continues to grow, the versatility and proven track record of the substituted pyrrolidine scaffold ensure that it will remain a central and indispensable tool for the development of new therapeutics for the foreseeable future.

References

- 1. organicintermediate.com [organicintermediate.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Proline - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. BIOETYMOLOGY : ORIGIN IN BIO - MEDICAL TERMS: proline (Pro P) [bioetymology.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. rgmcet.edu.in [rgmcet.edu.in]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylpyrrolidine

Introduction

2,2-Dimethylpyrrolidine, a saturated heterocyclic amine, serves as a valuable building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a pyrrolidine ring with gem-dimethyl substitution at the C2 position, imparts specific chemical properties that are of interest to researchers in drug development and materials science.[1] An unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation and verification of this compound.

This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing self-validating protocols grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound (C₆H₁₃N), both ¹H and ¹³C NMR provide definitive information about its unique structure.[2]

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. The structure of this compound implies four distinct proton environments.

Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (x2) | ~1.1 - 1.3 | Singlet (s) | 6H | The two methyl groups at C2 are equivalent and have no adjacent protons, resulting in a single, unsplit signal. |

| -CH₂- (C3) | ~1.6 - 1.8 | Triplet (t) | 2H | These protons are adjacent to the C4 methylene group (2 protons), resulting in a triplet (n+1 = 2+1=3). |

| -CH₂- (C4) | ~1.8 - 2.0 | Multiplet (m) | 2H | These protons are coupled to both the C3 and C5 methylene groups, leading to a more complex splitting pattern. |

| -CH₂- (C5) | ~2.8 - 3.0 | Triplet (t) | 2H | These protons are adjacent to the C4 methylene group (2 protons) and are deshielded by the adjacent nitrogen atom. |

| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | The signal for the N-H proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary significantly with solvent and concentration. |

Note: Chemical shifts are predicted relative to Tetramethylsilane (TMS) at 0 ppm and can vary based on the deuterated solvent used.[2]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol ensures the acquisition of a high-quality, interpretable spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[2]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the homogenous solution to a 5 mm NMR tube.

-

-

Instrumentation & Acquisition:

-

Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for superior signal dispersion.[2]

-

Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, five distinct carbon signals are expected.

Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (x2) | ~25 - 35 | The two equivalent methyl carbons are in the aliphatic region. |

| C2 | ~65 - 75 | This quaternary carbon is deshielded due to its substitution and proximity to the nitrogen atom. |

| C3 | ~20 - 30 | Aliphatic methylene carbon. |

| C4 | ~40 - 50 | Aliphatic methylene carbon, slightly deshielded compared to C3. |

| C5 | ~50 - 60 | This methylene carbon is significantly deshielded due to its direct attachment to the nitrogen atom. |

Note: Chemical shifts are predicted relative to TMS at 0 ppm.[3]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (25-50 mg in 0.6-0.7 mL of solvent) is often required.

-

Instrumentation & Acquisition:

-

The experiment is run on the ¹³C channel of the NMR spectrometer.

-

A proton-decoupled pulse sequence is standard, which results in all carbon signals appearing as singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

A significantly larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

-

-

Data Processing: The processing steps (Fourier transform, phasing, referencing) are analogous to those for ¹H NMR. The residual solvent peak is often used for referencing (e.g., CDCl₃ at 77.23 ppm).[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, a secondary amine, specific characteristic absorptions are expected.[5]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3350 - 3310 | N-H Stretch | Weak - Medium | Characteristic for a secondary amine (R₂NH), appearing as a single, relatively sharp peak.[5] This distinguishes it from primary amines which show two N-H stretch bands.[6] |

| 2960 - 2850 | C-H Stretch | Strong | Multiple sharp peaks corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups. |

| ~1465 | C-H Bend | Medium | Methylene (scissoring) and methyl (asymmetric) bending vibrations. |

| 1250 - 1020 | C-N Stretch | Medium - Weak | Typical range for the stretching vibration of the C-N bond in aliphatic amines.[5] |

| 910 - 665 | N-H Wag | Strong, Broad | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[5] |

Experimental Protocol: Acquiring a Neat IR Spectrum

As this compound is a liquid at room temperature, a "neat" spectrum can be obtained without a solvent.

-

Sample Preparation:

-

Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.[7]

-

Using a pipette or capillary tube, place a single small drop of neat this compound onto the center of one plate.[7][8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7]

-

-

Instrumentation & Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Analysis:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies to confirm the presence of N-H, C-H, and C-N bonds.

-

Workflow for FT-IR Spectroscopy

Caption: Workflow for FT-IR Spectrum Acquisition of a Neat Liquid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile compounds like this compound.[9]

Expected Mass Spectrum Data (Electron Ionization)

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable fragmentation.[10][11]

-

Molecular Ion (M⁺•): The molecular formula C₆H₁₃N gives an odd nominal molecular weight of 99.[12] This is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z = 99 should be observable.

-

Key Fragmentation: The most characteristic fragmentation pathway for cyclic amines is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.

-

Loss of a methyl group (•CH₃) from the C2 position would lead to a prominent fragment ion at m/z = 84 ([M-15]⁺). This is often the base peak in the spectrum of similar structures.

-

Cyclic amines also commonly show a peak for the [M-H]⁺ ion at m/z = 98 .[13]

-

Other smaller fragments common to cyclic amines may be observed at lower m/z values, such as m/z = 30 or 44.[13]

-

Summary of Key Ions

| m/z | Ion Structure | Interpretation |

| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₂N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of a methyl radical ([M-CH₃]⁺) |

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol typically involves coupling a Gas Chromatograph (GC) to a Mass Spectrometer (MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrumentation & Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC separates the analyte from the solvent and any impurities.

-

The analyte elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][11] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[10]

-

The excess energy causes the molecular ion to fragment into smaller, characteristic ions.

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for EI-MS Analysis

Caption: Generalized Workflow for Electron Ionization Mass Spectrometry.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power allows for unambiguous structural confirmation.

-

MS establishes the molecular weight (99 amu) and confirms the presence of an odd number of nitrogen atoms. The key fragment at m/z 84 strongly suggests a methyl group that is easily lost, consistent with the gem-dimethyl substitution at an alpha-carbon.

-

IR confirms the presence of essential functional groups: a secondary amine (N-H stretch ~3330 cm⁻¹) and aliphatic C-H bonds.

-

¹³C NMR confirms the presence of five distinct carbon environments, including one quaternary carbon (C2) and two methyl carbons.

-

¹H NMR provides the final, definitive proof of the connectivity. The 6H singlet for the gem-dimethyl groups, along with the distinct patterns for the three methylene groups on the pyrrolidine ring, creates a unique fingerprint that matches only the structure of this compound.

By integrating the data from these three orthogonal analytical techniques, a scientist can confidently confirm the identity and structural integrity of this compound, ensuring the quality and reliability of any downstream applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. future4200.com [future4200.com]

theoretical studies of pyrrolidine ring conformation

An In-depth Technical Guide to the Theoretical Study of Pyrrolidine Ring Conformation

Abstract

The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone of numerous pharmaceuticals, natural products, and the proteinogenic amino acid proline. Its non-planar, flexible nature gives rise to a complex conformational landscape that is fundamental to its biological activity and chemical reactivity. Understanding and predicting the preferred conformation of the pyrrolidine ring is therefore a critical task in drug design and chemical biology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles governing pyrrolidine conformation, the computational methodologies used to study it, and the experimental techniques for validating theoretical models. We delve into the causality behind methodological choices, offering field-proven insights to bridge the gap between computational theory and practical application.

The Fundamentals of Pyrrolidine Non-Planarity: Beyond a Simple Ring

Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of pyrrolidine preclude a planar structure. To alleviate torsional strain and angle strain, the ring puckers out of plane. This puckering is not static; the pyrrolidine ring exists in a dynamic equilibrium of conformations. The entire conformational landscape can be described by a continuous, low-energy interconversion pathway known as pseudorotation .[1][2][3] This process allows the ring to move between various puckered forms without traversing a high-energy planar intermediate.

The conformation of any five-membered ring can be uniquely defined by two parameters: the puckering amplitude (q), which describes the extent of non-planarity, and the phase angle of pseudorotation (P), which describes the specific puckered form. The pseudorotation cycle encompasses a continuum of conformations, but for practical purposes, we focus on the energy minima and transition states, which are represented by two canonical forms: Envelope (E) and Twist (T) conformations.

-

Envelope (E) Conformation: Four atoms are coplanar, and the fifth atom is puckered out of this plane.

-

Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms.

In the context of proline and its derivatives, the nomenclature is often simplified to describe the position of the gamma-carbon (Cγ) relative to the plane of the ring and, crucially, the Cα-carbonyl group.[4][5]

-

Cγ-endo ("down"): The Cγ atom is on the same side of the ring as the carbonyl group.

-

Cγ-exo ("up"): The Cγ atom is on the opposite side of the ring from the carbonyl group.[4][6]

Unsubstituted proline slightly favors the endo puckering mode.[6] However, this preference is small, and the conformational equilibrium is exquisitely sensitive to the local environment and, most importantly, to substitution on the ring.

The Decisive Role of Ring Substituents

The power of the pyrrolidine scaffold in drug design lies in the ability to control and lock its conformation through strategic substitution.[2] Substituents modulate the puckering equilibrium through a combination of steric and stereoelectronic effects.

Stereoelectronic Effects: The Gauche Influence

When an electronegative substituent (e.g., fluorine, hydroxyl) is placed on the ring, particularly at the C4 position, its conformational preference is dominated by hyperconjugative effects, often referred to as the gauche effect.[7][8] This effect involves a stabilizing interaction between the σ orbital of an adjacent C-H bond and the low-lying σ* antibonding orbital of the C-X bond (where X is the electronegative atom). This interaction is maximized when the C-H and C-X bonds are anti-periplanar.

-

4R-Substitution (e.g., (4R)-fluoroproline): To achieve an anti-periplanar arrangement that maximizes hyperconjugation, the ring is strongly biased towards the Cγ-exo pucker.[7][9][10]

-

4S-Substitution (e.g., (4S)-fluoroproline): The same principle dictates a strong preference for the Cγ-endo pucker.[7][8][10]

This predictable control is a powerful tool. For instance, the exo pucker is associated with compact secondary structures like the polyproline II (PPII) helix, which is crucial for collagen stability and protein-protein interactions.[9] By installing a 4R-hydroxy or 4R-fluoro substituent, researchers can pre-organize a peptide into this conformation.[6][9][11]

Steric Effects: Locking the Conformation

Introducing a sterically demanding group, such as a tert-butyl group, provides an alternative and equally powerful method for conformational control.[6][11] Due to its large size, a bulky group will overwhelmingly favor a pseudoequatorial position on the ring to minimize steric clashes. This preference effectively "locks" the ring into a single, dominant pucker.